molecular formula C8H15ClFNO B1484897 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride CAS No. 2098056-26-7

3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride

Cat. No. B1484897
M. Wt: 195.66 g/mol
InChI Key: HHFPETFTFFNOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride is a potent drug compound developed and synthesized for its potential use in scientific research and industry1. It has a molecular formula of C8H15ClFNO and a molecular weight of 195.66 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride. However, azetidine derivatives can be synthesized through various methods such as the aza-Michael addition of NH-heterocycles2.



Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride consists of an azetidine ring, which is a four-membered cyclic amine, attached to a fluorine atom and an oxolane ring1.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride are not available in the search results. However, azetidine derivatives can participate in various chemical reactions, including aza-Michael addition2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride, such as melting point, boiling point, solubility, and stability, are not available in the search results.


Scientific Research Applications

1. Applications in Neuroreceptor Imaging

The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a derivative of azetidine, is a potent ligand for human alpha4beta2 nicotinic acetylcholine receptors (nAChR). It has been developed for positron emission tomography (PET) imaging of central nAChRs, demonstrating promising in vivo characteristics for neuroreceptor imaging (Doll et al., 1999).

2. Role in Antibacterial Agents

Azetidines, particularly the 7-azetidinylquinolones, have been synthesized to study their antibacterial properties. These compounds, with various substituents, exhibit significant antibacterial activity, emphasizing the importance of the azetidine moiety in enhancing the efficacy of these agents (Frigola et al., 1995), (Frigola et al., 1994).

3. Synthetic Methodologies

The synthesis of compounds like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride has been reported, demonstrating methodologies that offer high purity and are suitable for industrialization. These synthetic pathways are crucial for producing azetidine-based compounds for research and therapeutic applications (Zhang Zhi-bao, 2011).

4. Drug Discovery and Development

Azetidines are used in the drug discovery process, as demonstrated by their incorporation into important drug frameworks like EGFR inhibitors and antimalarial agents. This underscores their utility in the development of new pharmacologically active compounds (Duncton et al., 2009).

5. Fluorination for Enhanced Reactivity

Studies have shown that fluorine substitution in aziridines and azetidines can significantly alter their reactivity and regioselectivity, a critical consideration in synthetic chemistry and drug design (Banks, 2006).

Safety And Hazards

The safety and hazards associated with 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride are not specified in the search results. However, given its potential use in scientific research and industry1, it could be explored for various applications in medicinal chemistry and drug discovery.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact experts in the field.


properties

IUPAC Name

3-fluoro-3-(oxolan-2-ylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO.ClH/c9-8(5-10-6-8)4-7-2-1-3-11-7;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFPETFTFFNOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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